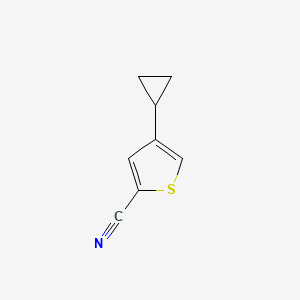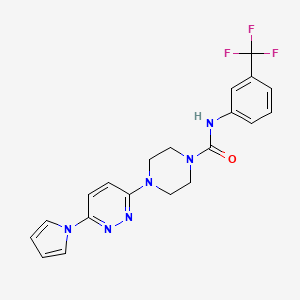
4-(6-(1H-pirrol-1-il)piridazin-3-il)-N-(3-(trifluorometil)fenil)piperazin-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis completo de las aplicaciones de investigación científica de la 4-(6-(1H-pirrol-1-il)piridazin-3-il)-N-(3-(trifluorometil)fenil)piperazin-1-carboxamida:
Terapia contra el cáncer
Este compuesto ha demostrado potencial como inhibidor de los receptores del factor de crecimiento de fibroblastos (FGFR), que están implicados en varios tipos de cáncer. Los inhibidores de FGFR pueden interrumpir la proliferación, la migración y la supervivencia de las células cancerosas. La investigación indica que dirigirse a los FGFR con este compuesto podría ser eficaz en el tratamiento de cánceres como el de mama, pulmón, próstata y vejiga .
Agentes neuroprotectores
Los estudios sugieren que los derivados de este compuesto pueden tener propiedades neuroprotectoras. Al modular vías de señalización específicas, estos compuestos podrían proteger las neuronas del daño, ofreciendo potencialmente beneficios terapéuticos para enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Aplicaciones antiinflamatorias
La estructura del compuesto le permite interactuar con varias enzimas y receptores implicados en los procesos inflamatorios. Esto lo convierte en un candidato para el desarrollo de fármacos antiinflamatorios que podrían tratar afecciones como la artritis reumatoide y la enfermedad inflamatoria intestinal .
Investigación antiviral
Dada su capacidad para interactuar con objetivos moleculares específicos, este compuesto se está explorando para aplicaciones antivirales. Podría inhibir la replicación de ciertos virus al dirigirse a enzimas virales o factores de las células huésped esenciales para la replicación viral .
Tratamiento de enfermedades cardiovasculares
La investigación ha indicado que este compuesto podría desempeñar un papel en la salud cardiovascular al modular las vías implicadas en las enfermedades cardíacas. Podría utilizarse potencialmente para desarrollar fármacos que prevengan o traten afecciones como la hipertensión y la aterosclerosis .
Agentes antibacterianos
La estructura única del compuesto le permite inhibir el crecimiento bacteriano al dirigirse a enzimas bacterianas esenciales. Esto lo convierte en un candidato prometedor para el desarrollo de nuevos agentes antibacterianos, especialmente contra cepas resistentes a los antibióticos .
Gestión de la diabetes
Hay una investigación en curso sobre el potencial del compuesto para modular las vías de señalización de la insulina. Esto podría conducir al desarrollo de nuevos tratamientos para la diabetes, mejorando la regulación de la glucosa y la sensibilidad a la insulina .
Trastornos psiquiátricos
La interacción del compuesto con los receptores de neurotransmisores sugiere que podría ser útil en el tratamiento de trastornos psiquiátricos. Puede ayudar a desarrollar nuevos medicamentos para afecciones como la depresión, la ansiedad y la esquizofrenia al modular la actividad de los neurotransmisores .
Propiedades
IUPAC Name |
4-(6-pyrrol-1-ylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)15-4-3-5-16(14-15)24-19(30)29-12-10-28(11-13-29)18-7-6-17(25-26-18)27-8-1-2-9-27/h1-9,14H,10-13H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDULOCIRDRCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
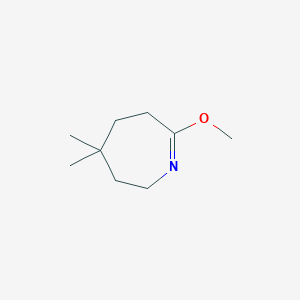
![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2538352.png)
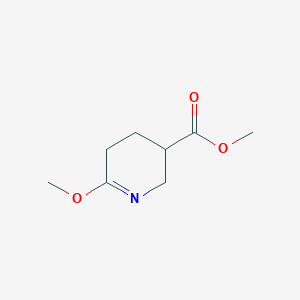
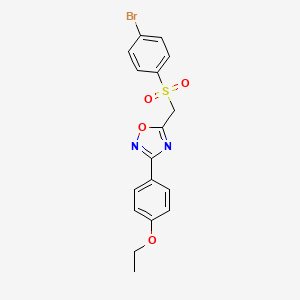
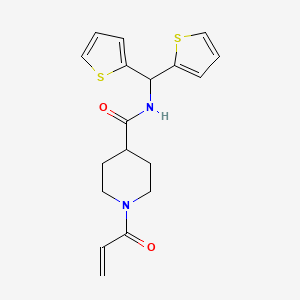
![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2538358.png)
![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)

![6-Butan-2-yl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538362.png)
